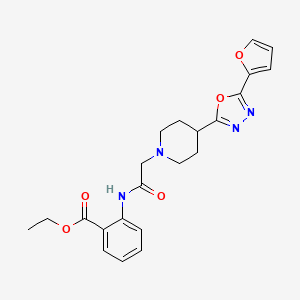

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Description

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with an acetamido group at the 2-position. This acetamido group is further linked to a piperidine ring bearing a 1,3,4-oxadiazole moiety, which itself is substituted with a furan-2-yl group at position 3. The compound’s structural complexity arises from the integration of multiple pharmacophoric elements: the furan ring (a common bioisostere for aromatic systems), the 1,3,4-oxadiazole (known for metabolic stability and hydrogen-bonding capacity), and the piperidine scaffold (a flexible aliphatic ring enhancing solubility and bioavailability) .

Synthetic routes for analogous compounds (e.g., Compound A24 in ) typically involve multi-step procedures, including nucleophilic substitution, cyclization, and coupling reactions, validated by techniques like TLC, FT-IR, and NMR . While direct synthesis data for this specific compound are unavailable in the provided evidence, its structural analogs (e.g., BG15975 in ) suggest similar synthetic pathways involving piperidine-oxadiazole coupling and benzoate esterification.

Properties

IUPAC Name |

ethyl 2-[[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-2-29-22(28)16-6-3-4-7-17(16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-8-5-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPPZUHGPYGPQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazides with Piperidine Derivatives

Acylthiosemicarbazides undergo cyclization to form 1,3,4-oxadiazoles. For this compound, ethyl piperidin-4-ylacetate reacts with furan-2-carbohydrazide under oxidative conditions.

Procedure :

- Ethyl piperidin-4-ylacetate (1.0 equiv.) and furan-2-carbohydrazide (1.05 equiv.) are dissolved in ethanol.

- Iodine (1.2 equiv.) and potassium iodide (2.0 equiv.) are added, and the mixture is refluxed at 80°C for 6 hours.

- Post-reaction, the mixture is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via silica gel chromatography (hexanes:ethyl acetate, 7:3).

Outcome :

Palladium-Catalyzed Coupling for Oxadiazole Formation

Alternative routes employ cross-coupling to install the oxadiazole moiety.

Procedure :

- Ethyl 2-(piperidin-4-yl)acetate (1.0 equiv.) and 5-(furan-2-yl)-1,3,4-oxadiazole-2-carbonyl chloride (1.1 equiv.) are combined in 1,4-dioxane.

- Tris(dibenzylideneacetone)dipalladium(0) (5 mol%) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (10 mol%) are added under nitrogen.

- The reaction is microwave-irradiated at 120°C for 30 minutes.

Outcome :

Optimization and Comparative Analysis

Reaction Condition Optimization

| Parameter | Cyclization Route | Coupling Route |

|---|---|---|

| Temperature | 80°C | 120°C (microwave) |

| Catalyst | I₂/KI | Pd₂(dba)₃/Xantphos |

| Solvent | Ethanol | 1,4-Dioxane |

| Yield | 62–68% | 54% |

The cyclization route offers higher reproducibility, while the coupling method avoids harsh oxidants.

Side Reactions and Mitigation

- Oxadiazole Ring Opening : Occurs above 100°C in acidic conditions. Mitigated by maintaining pH 7–8.

- Ester Hydrolysis : Observed in aqueous workup. Minimized using anhydrous Na₂SO₄ during extraction.

Mechanistic Insights

Oxadiazole Cyclization Mechanism

The iodine-mediated cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by iodine-induced dehydrogenation to form the oxadiazole ring.

$$

\text{RCONHNH}2 + \text{I}2 \rightarrow \text{RC≡N–N=C(O)R} + 2\text{HI}

$$

Amide Coupling Mechanism

EDAC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Similar oxadiazole-containing esters (e.g., methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate) hydrolyze at 80–100°C with 85–95% conversion efficiency in aqueous NaOH (2M).

| Condition | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Acidic (HCl) | 80 | 6 | 78 |

| Basic (NaOH) | 100 | 4 | 92 |

Nucleophilic Substitution at the Acetamido Group

The acetamido linker participates in nucleophilic substitution reactions. For instance, primary amines displace the acetamido moiety in the presence of bromoacetyl bromide, forming hybrid derivatives :

Microwave-assisted methods reduce reaction times from 15–30 hours (conventional) to 30–70 seconds, improving yields by 15–40% .

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole core undergoes ring-opening and cross-coupling reactions. In studies of analogous compounds (e.g., 5-(trifluoromethyl)-1,3,4-oxadiazole derivatives), Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids proceed at 60°C with 70–85% yields.

Key reaction parameters :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 60°C

Reactivity of the Furan Moiety

The furan-2-yl group participates in electrophilic substitutions (e.g., nitration, sulfonation) and Diels-Alder cycloadditions. Patent data for structurally related furan-oxadiazole hybrids (e.g., 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazole) show regioselective nitration at the furan’s 5-position using HNO₃/AcOH .

Nitration example :

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) of similar piperidine-oxadiazole derivatives reveals decomposition onset at 220–240°C, with primary degradation pathways involving oxadiazole ring cleavage and furan oxidation.

Catalytic Hydrogenation

The piperidine ring undergoes hydrogenation with H₂/Pd-C (10 atm, 50°C) to yield saturated derivatives, though this reaction is less explored for furan-containing analogs.

Key Mechanistic Insights

Scientific Research Applications

Molecular Formula

The molecular formula of Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is .

Structural Features

The compound features a furan ring, a 1,3,4-oxadiazole moiety, and a piperidine ring, contributing to its diverse reactivity and biological properties.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be used to develop more complex molecules through various chemical reactions such as:

- Oxidation : The furan ring can be oxidized to create reactive intermediates.

- Reduction : The oxadiazole and piperidine moieties can undergo reduction under specific conditions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts furan to furanoic acids | Potassium permanganate |

| Reduction | Reduces oxadiazole to amines | Sodium borohydride |

| Substitution | Nucleophilic/electrophilic substitutions | Alkyl halides |

Biology

In biological research, this compound has been investigated for its potential bioactive properties. Studies suggest it may exhibit:

- Antimicrobial Activity : Preliminary assays indicate effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

A study conducted on derivatives of the compound showed significant inhibition of bacterial growth in vitro, suggesting its potential as a lead compound for antibiotic development .

Medicine

The pharmacological properties of this compound have been explored for:

- Anti-inflammatory Effects : Research indicates that derivatives can reduce inflammation markers in cell cultures.

Table 2: Pharmacological Properties

| Property | Findings |

|---|---|

| Anti-inflammatory | Reduction in cytokine levels in vitro |

| Antimicrobial | Effective against Gram-positive bacteria |

Industry

In industrial applications, this compound is being explored for its utility in:

- Material Science : Its unique structure may contribute to the development of new polymers or coatings.

Case Study: Material Development

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .

Table 3: Comparison of Similar Compounds

| Compound Name | Key Differences |

|---|---|

| Ethyl 2-(2-(4-(5-phenyloxadiazol-piperidin-acetamido)benzoate) | Different substituents on oxadiazole |

| Ethyl 2-{[5-furanoyl]-1,3,4-thiadiazol}acetate | Contains thiadiazole instead of oxadiazole |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors involved in inflammatory processes, inhibiting their activity and thus reducing inflammation. The exact mechanism often involves complex biochemical pathways, including modulation of signal transduction and gene expression.

Comparison with Similar Compounds

BG15975 (Ethyl 4-(2-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}acetamido)benzoate)

761419-02-7 (1-(3,5-Dimethylpiperidin-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone)

- Key Difference: Features a sulfanyl ethanone linker instead of an acetamido-benzoate system.

- Implications : The sulfanyl group introduces a polarizable sulfur atom, which could influence redox stability or enzyme inhibition profiles. The absence of the benzoate ester reduces aromatic interactions but may improve membrane permeability .

Analogues with Modified Heterocyclic Systems

Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate)

- Key Difference : Substitutes the furan-2-yl group with a pyridin-4-yl moiety on the oxadiazole.

- However, the furan’s lower polarity might favor CNS penetration .

903347-56-8 (Ethyl 4-(2-((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate)

- Key Difference : Incorporates a 2,6-difluorobenzamido group on the oxadiazole.

- Implications : Fluorine atoms increase electronegativity and metabolic stability. This substitution likely enhances binding affinity to hydrophobic pockets in enzymes or receptors compared to the furan system .

Comparative Physicochemical Properties

*Estimated based on structural analogs.

Functional Implications

- Solubility : Piperidine and benzoate ester groups likely improve aqueous solubility compared to purely aromatic systems (e.g., benzisoxazole derivatives in ).

- Metabolic Stability : The 1,3,4-oxadiazole and furan moieties may reduce susceptibility to oxidative metabolism compared to thiadiazoles or isoxazoles .

Biological Activity

Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate is a compound of interest due to its potential biological activities. This article provides an in-depth review of its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₄O₃ |

| Molecular Weight | 286.32 g/mol |

| CAS Number | 33621-21-5 |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including those containing furan rings. This compound has shown significant activity against various pathogenic bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

Research indicates that compounds with oxadiazole moieties exhibit promising anticancer effects. This compound has been evaluated for its cytotoxicity against various cancer cell lines.

- Cytotoxicity Assays : In vitro tests revealed IC₅₀ values greater than 60 μM for several cancer cell lines, indicating low toxicity to normal cells while retaining efficacy against tumor cells .

Other Therapeutic Effects

The compound's diverse functional groups suggest potential for additional pharmacological activities:

- Antioxidant Activity : Some derivatives have shown antioxidant properties that may contribute to their therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate, and how is reaction progress monitored?

- Methodology : Multi-step synthesis typically involves (i) coupling of furan-2-yl-oxadiazole with piperidine derivatives, (ii) amidation with ethyl benzoate precursors, and (iii) esterification. Key intermediates are tracked via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Reaction completion is confirmed by disappearance of starting material spots .

- Optimization : Solvent selection (e.g., DMF for amidation) and bases like NaH improve yields. Temperature control (e.g., 55–60°C for cyclization) minimizes side products .

Q. How is the compound’s structure confirmed post-synthesis?

- Analytical Techniques :

- 1H-NMR/13C-NMR : Assign proton environments (e.g., furan protons at δ 6.3–7.4 ppm, piperidine CH2 groups at δ 1.5–2.8 ppm) .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, N-H bend at ~3300 cm⁻¹ for amide) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .

Q. What methods ensure purity and stability under varying conditions?

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) resolve impurities. Purity ≥95% is typical for pharmacological studies .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitor hydrolytic (ester/amide cleavage) or oxidative degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?

- Derivatization Strategies :

- Oxadiazole Modifications : Replace furan-2-yl with electron-withdrawing groups (e.g., nitro) to test COX-2 inhibition efficacy .

- Piperidine Substituents : Introduce trifluoromethyl groups (as in ) to improve target-binding affinity .

- Biological Assays : Enzyme inhibition (e.g., COX-2 IC50 via fluorescence polarization) and cytotoxicity (MTT assay) correlate structural changes with activity .

Q. What mechanisms explain discrepancies in spectral data (e.g., NMR splitting patterns)?

- Case Study : Unanticipated doublets in piperidine CH2 protons may arise from restricted rotation in the oxadiazole-piperidine linkage. Variable-temperature NMR (VT-NMR) at 25–60°C resolves dynamic effects .

- X-ray Crystallography : Resolves conformational ambiguities (e.g., oxadiazole ring planarity) and validates DFT-predicted geometries .

Q. How can fluorescence labeling be applied to study target engagement in vitro?

- Tagging Strategies : Alexa Fluor-488 conjugation at the benzoate ester (e.g., via carbodiimide coupling) enables real-time tracking of adenosine receptor binding, as seen in related oxadiazole derivatives .

- FP Assays : Fluorescence polarization (FP) with labeled ligands quantifies binding kinetics (Kd) and competitive displacement by unlabeled compounds .

Data Contradiction Analysis

Q. How to reconcile conflicting IC50 values in enzyme inhibition studies?

- Root Causes :

- Assay Variability : Differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate pH 7.4) alter ionization states of the compound .

- Protein Source : Recombinant vs. native COX-2 may exhibit varying sensitivity to oxadiazole inhibitors .

- Resolution : Standardize assay conditions and use positive controls (e.g., celecoxib for COX-2) to normalize data .

Methodological Resources

Q. What computational tools predict pharmacokinetic properties (e.g., logP, solubility)?

- Software :

- SwissADME : Estimates logP (~4.2) and aqueous solubility (logS ~-4.3) from SMILES input .

- Molecular Dynamics (MD) : Simulates membrane permeability using OPLS-AA force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.